molecular formula C15H18N2O3 B13044549 N-Hydroxy-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide

N-Hydroxy-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide

Cat. No.: B13044549
M. Wt: 274.31 g/mol
InChI Key: HEZUGYDXJAVCEX-UHFFFAOYSA-N
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Description

N-Hydroxy-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxamide is a complex organic compound with a unique spiro structure. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include acids, bases, and various organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups .

Scientific Research Applications

N-Hydroxy-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Hydroxy-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxamide involves its interaction with specific molecular targets within cells. It may inhibit certain enzymes or modulate signaling pathways, leading to changes in cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spiro derivatives and piperidine-containing molecules, such as:

Uniqueness

N-Hydroxy-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxamide is unique due to its specific spiro structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C15H18N2O3

Molecular Weight

274.31 g/mol

IUPAC Name

N-hydroxy-2'-oxospiro[7,8-dihydro-5H-naphthalene-6,3'-piperidine]-2-carboxamide

InChI

InChI=1S/C15H18N2O3/c18-13(17-20)11-2-3-12-9-15(6-4-10(12)8-11)5-1-7-16-14(15)19/h2-3,8,20H,1,4-7,9H2,(H,16,19)(H,17,18)

InChI Key

HEZUGYDXJAVCEX-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC3=C(C2)C=CC(=C3)C(=O)NO)C(=O)NC1

Origin of Product

United States

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